molecular formula C13H19NO B15239077 5,5-Dimethyl-2-m-tolylmorpholine

5,5-Dimethyl-2-m-tolylmorpholine

Cat. No.: B15239077
M. Wt: 205.30 g/mol
InChI Key: XNVFNTOPACGAJL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-m-tolylmorpholine is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with a dimethyl group at the 5-position and a tolyl group at the 2-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-m-tolylmorpholine typically involves the reaction of morpholine with appropriate alkylating agents. One common method includes the alkylation of morpholine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-m-tolylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-m-tolylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-m-tolylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylmorpholine: Similar in structure but lacks the tolyl group.

    2-m-Tolylmorpholine: Similar but lacks the dimethyl substitution at the 5-position.

    5,5-Dimethylmorpholine: Similar but lacks the tolyl group.

Uniqueness

5,5-Dimethyl-2-m-tolylmorpholine is unique due to the presence of both the dimethyl and tolyl groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

5,5-dimethyl-2-(3-methylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10-5-4-6-11(7-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3

InChI Key

XNVFNTOPACGAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNC(CO2)(C)C

Origin of Product

United States

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